Benzil-D10

Übersicht

Beschreibung

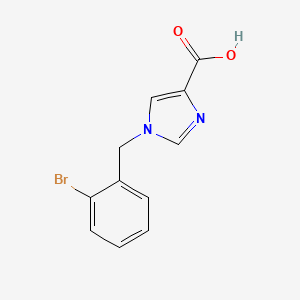

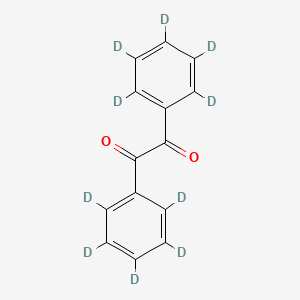

Benzil-D10 is a deuterium-labeled version of Benzil . It is an organic compound with the molecular formula C14H10O2 . The compound is one of the most common diketones and is characterized by two adjacent carbonyl groups flanked by two phenyl rings .

Synthesis Analysis

The synthesis of Benzil and its derivatives has been a subject of study for almost two centuries . Predominantly, benzoin and diarylalkynes have been explored for the synthesis of benzils . Reagents like hypervalent iodine, DMSO, or a combination of I2/DMSO have been frequently used as oxidants .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various levels of theory such as RHF/6-31G*, B3LYP/6-31G*, and BLYP/6-31G* . The theoretical results are mainly discussed in terms of comparisons with infrared and Raman spectral data . The best structural parameters are predicted by the B3LYP/6-31G* method .

Chemical Reactions Analysis

Benzil is a prominent building block for the efficient synthesis of various heterocycles . Its reactivity proclaims its prospects as a reagent for the synthesis of various heterocycles . On recasting benzil, it is possible to obtain a wide variety of utilities in pharmaceuticals, polymer, and material chemistry .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.29 g/mol . It is insoluble in water but soluble in alcohol, ethyl acetate, and other organic solvents . The boiling point is 346 °C and the melting point is 94.8 °C .

Wissenschaftliche Forschungsanwendungen

1. Vibrational Spectra and Structure Analysis

Benzil-D10 has been used in the study of geometry and vibrational spectroscopy. Kolev & Stamboliyska (2002) conducted a study using various levels of theory to compare theoretical results with infrared and Raman spectral data. The isotopic frequency shifts induced by D10-labeling were found to be in good agreement with measured values. This research helps in the vibrational assignment and structural optimization of molecules like this compound (Kolev & Stamboliyska, 2002).

2. Phase Transition Studies

In another study, Goossens, Wu, & Prior (2005) explored the ferroelectric phase transition in deuterated benzil, showing a phase transition in d-benzil at 88.1 K. The research highlighted the small isotope effect and the first-order nature of the transition, which can be important in understanding phase behavior in materials (Goossens, Wu, & Prior, 2005).

3. Bioremediation in Aquifers

Deuterated surrogates of aromatic hydrocarbons, including o-xylene-d10, have been used to monitor in situ formation of deuterated compounds in BTEX-contaminated groundwater aquifers. This study by Reusser, Istok, Beller, & Field (2002) demonstrates the usefulness of deuterated compounds like this compound in environmental science, particularly in assessing the bioremediation of contaminated sites (Reusser et al., 2002).

4. Antimicrobial Studies

This compound derivatives have also been studied for their potential antimicrobial properties. A study by Mathew, Saraswati, Nandlal, & Varkey (2021) synthesized and evaluated benzilidene substituted rhodanine derivatives, showing notable antimicrobial activity against various bacterial and fungal cultures. This application indicates the potential use of this compound derivatives in developing new antimicrobial agents (Mathew et al., 2021).

5. Quantum Mechanical and Photovoltaic Analysis

Mary, Mary, Resmi, Kumar, Thomas, & Sureshkumar (2019) conducted a detailed study on the structural, spectroscopic, and physico-chemical characteristics of benzil and its analogues. The study's results have implications for the use of these compounds in photovoltaic applications, showing how benzil derivatives can be used in light harvesting and photovoltaic modeling (Mary et al., 2019).

Wirkmechanismus

Safety and Hazards

Benzil-D10 is classified as a skin irritant (Category 2) and can cause serious eye irritation (Category 2A) . It may also cause respiratory irritation (Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBFLDFSFBTLW-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate](/img/structure/B1380927.png)

![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1380947.png)